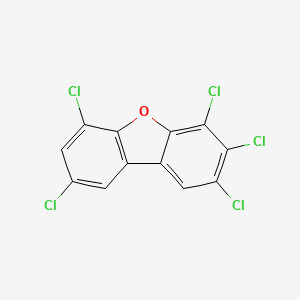

![molecular formula C8H7NO B3066033 Furo[2,3-c]pyridine, 2-methyl- CAS No. 69022-76-0](/img/structure/B3066033.png)

Furo[2,3-c]pyridine, 2-methyl-

Overview

Description

Synthesis Analysis

The synthesis of 2-methylfuro[2,3-c]pyridine involves various methods, including cyclization reactions. One common approach is the Rh-catalyzed tandem reaction , which constructs an AIE (Aggregation-Induced Emission) active photosensitizer. This photosensitizer, named LIQ-TF , emits near-infrared light, has high quantum yield, and efficiently generates singlet oxygen and hydroxyl radicals. LIQ-TF can be used for specific imaging and photodynamic ablation .

Molecular Structure Analysis

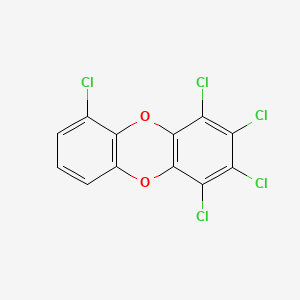

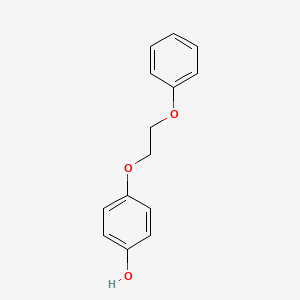

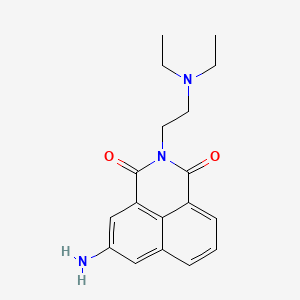

The molecular structure of 2-methylfuro[2,3-c]pyridine consists of a pyridine ring fused with a furan ring. The methyl group at position 2 adds steric effects and influences its reactivity. The IUPAC Standard InChI for this compound is: InChI=1S/C8H7NO/c1-6-4-7-2-3-9-5-8(7)10-6/h2-5H,1H3 .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Melatonin Analogues

Researchers have synthesized 2,3,5-substituted furo[2,3-b]pyridine and methyl 2,5-substituted furo[2,3-c]pyridine-3-carboxylate using palladium-catalyzed reactions. These compounds are derivatives of furo[2,3-c]pyridine and have potential applications in developing melatonin analogues, which could have implications for sleep disorders and antioxidant activity (Poel, Guillaumet, & Viaud-Massuard, 2002).

Electrophilic Cyclization for Heterocycle Synthesis

Furo[2,3-c]pyridine derivatives have been synthesized through electrophilic cyclization of o-acetoxy- and o-benzyloxyalkynylpyridines. This method offers an accessible route to 2,3-disubstituted furo[2,3-c]pyridines, showcasing the versatility of these compounds in constructing complex heterocyclic structures (Arcadi et al., 2002).

Regioselective Lithiations

A detailed procedure has been developed for regioselective lithiations of furo[2,3-c]pyridine, leading to the synthesis of several polysubstituted derivatives. These methodologies facilitate the construction of complex molecules for potential use in pharmaceuticals and materials science (Chartoire, Comoy, & Fort, 2010).

Chemical Reactivity and Functionalization

Research into the chemical reactivity of 2,3-substituted furo[2,3-b]pyridines has led to the development of straightforward methods for their functionalization, expanding the toolbox for synthetic chemists in drug design and development (Fumagalli & da Silva Emery, 2016).

Seed Germination Stimulant Synthesis

A novel compound, 3-methyl-2H-furo[2,3-c]pyran-2-one, identified as a key agent in smoke for promoting seed germination, was synthesized from pyromeconic acid. This highlights an ecological application of furo[2,3-c]pyridine derivatives in understanding fire-dependent plant species' regeneration processes (Flematti, Ghisalberti, Dixon, & Trengove, 2005).

Mechanism of Action

properties

IUPAC Name |

2-methylfuro[2,3-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-4-7-2-3-9-5-8(7)10-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBASZQNOKRYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334921 | |

| Record name | 2-Methyl-furo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[2,3-c]pyridine, 2-methyl- | |

CAS RN |

69022-76-0 | |

| Record name | 2-Methyl-furo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.